molecular formula C9H10N4O3S B11317265 Ethyl 2-[(6-hydroxy-9H-purin-2-YL)sulfanyl]acetate

Ethyl 2-[(6-hydroxy-9H-purin-2-YL)sulfanyl]acetate

Cat. No.: B11317265
M. Wt: 254.27 g/mol
InChI Key: YUQGXHIIAOIQEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PXYC1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. The compound is synthesized in a controlled laboratory environment to ensure high purity and yield .

Industrial Production Methods

Industrial production of PXYC1 is carried out in specialized facilities equipped with state-of-the-art technology. The process involves large-scale synthesis using optimized reaction conditions to achieve consistent quality. The compound is then purified and tested for its biological activity before being packaged for research use .

Chemical Reactions Analysis

Types of Reactions

PXYC1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of PXYC1 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of PXYC1 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction can produce reduced forms with different properties .

Scientific Research Applications

PXYC1 has a wide range of applications in scientific research, including:

Mechanism of Action

PXYC1 exerts its effects by binding to the ribosomal protein S1 (RpsA) in Mycobacterium Tuberculosis. This binding inhibits the trans-translation process, which is crucial for the survival of the bacteria. By targeting RpsA, PXYC1 disrupts protein synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to PXYC1 include other ribosomal protein antagonists and antibacterial agents targeting Mycobacterium Tuberculosis. Some of these compounds are:

Uniqueness of PXYC1

PXYC1 is unique due to its high affinity for RpsA-CTD and RpsA-CTD Δ438A, making it a potent antagonist. Its ability to disrupt the trans-translation process in Mycobacterium Tuberculosis sets it apart from other antibacterial agents, highlighting its potential as a novel therapeutic agent .

Properties

Molecular Formula

C9H10N4O3S

Molecular Weight

254.27 g/mol

IUPAC Name

ethyl 2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C9H10N4O3S/c1-2-16-5(14)3-17-9-12-7-6(8(15)13-9)10-4-11-7/h4H,2-3H2,1H3,(H2,10,11,12,13,15)

InChI Key

YUQGXHIIAOIQEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

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